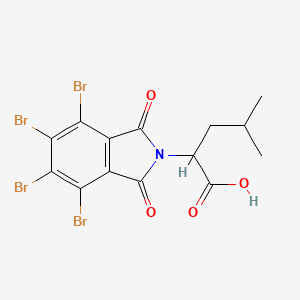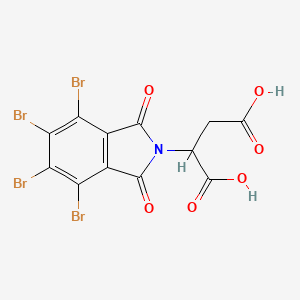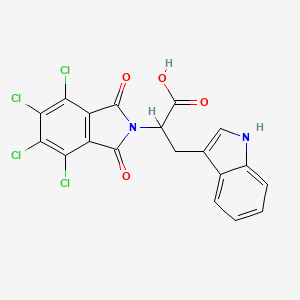
3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid is a complex organic compound that features both an indole and a tetrachlorophthalimide moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Derivative: Starting from an appropriate indole precursor, various functional groups can be introduced through electrophilic substitution reactions.
Synthesis of Tetrachlorophthalimide: This can be prepared by chlorination of phthalimide under controlled conditions.
Coupling Reaction: The final step involves coupling the indole derivative with the tetrachlorophthalimide under suitable conditions, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the tetrachlorophthalimide group.
Substitution: Both the indole and tetrachlorophthalimide groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Compounds with indole and phthalimide structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like 3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.
Phthalimide Derivatives: Compounds like thalidomide and phthalocyanines.
Uniqueness
The uniqueness of 3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid lies in its combined structure, which may confer unique properties and activities not seen in simpler indole or phthalimide derivatives.
属性
IUPAC Name |
3-(1H-indol-3-yl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl4N2O4/c20-13-11-12(14(21)16(23)15(13)22)18(27)25(17(11)26)10(19(28)29)5-7-6-24-9-4-2-1-3-8(7)9/h1-4,6,10,24H,5H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJOWUYEWYOJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-3-[1-(2-methylanilino)-1-oxopropan-2-yl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751025.png)
![3-[1-(4-Methoxyanilino)-1-oxopropan-2-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751031.png)
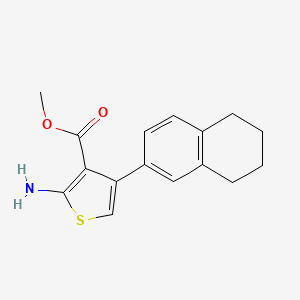
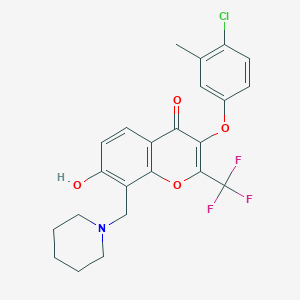
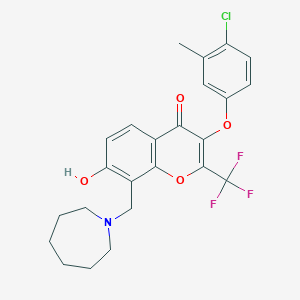
![2-[[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7751064.png)
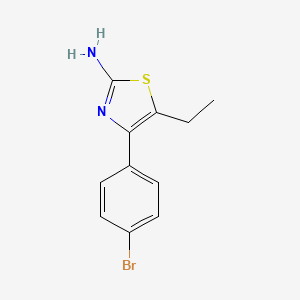
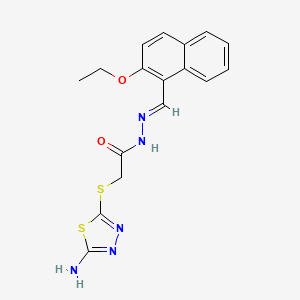
![Potassium;2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]phenyl]-2-oxoacetate](/img/structure/B7751078.png)
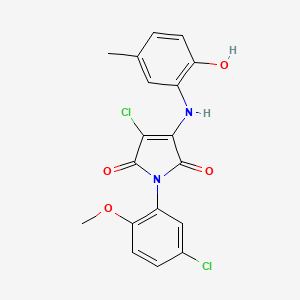
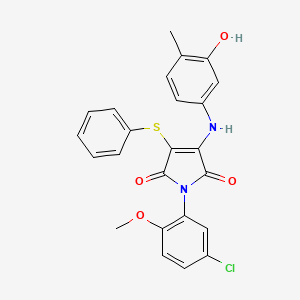
![3-[[1-(5-Chloro-2-methoxyphenyl)-2,5-dioxo-4-phenylsulfanylpyrrol-3-yl]amino]benzoic acid](/img/structure/B7751103.png)
